molecular formula C5H9F2NO B6205549 3-(difluoromethyl)-N-methyloxetan-3-amine CAS No. 2104847-31-4

3-(difluoromethyl)-N-methyloxetan-3-amine

Cat. No. B6205549
CAS RN: 2104847-31-4
M. Wt: 137.1
InChI Key:
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Description

3-(Difluoromethyl)-N-methyloxetan-3-amine (DFMMOXA) is an organic compound that has been used in a variety of scientific research applications. It is an alkyl amine with two fluorine atoms and a methyl group attached to the nitrogen atom. DFMMOXA is a versatile compound that can be used in a variety of laboratory experiments and research applications due to its unique properties.

Mechanism of Action

3-(difluoromethyl)-N-methyloxetan-3-amine has been shown to interact with a variety of proteins and enzymes. It has been found to form covalent bonds with thiols, amines, and carboxyl groups in proteins and enzymes. This covalent bonding allows 3-(difluoromethyl)-N-methyloxetan-3-amine to act as a ligand, which can be used to immobilize enzymes and proteins. Additionally, 3-(difluoromethyl)-N-methyloxetan-3-amine is able to interact with and modulate the activity of enzymes.
Biochemical and Physiological Effects
3-(difluoromethyl)-N-methyloxetan-3-amine has been found to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of enzymes, which can have an effect on a variety of biochemical processes. Additionally, it has been found to have an effect on the expression of genes, which can have an effect on the physiological processes of cells.

Advantages and Limitations for Lab Experiments

3-(difluoromethyl)-N-methyloxetan-3-amine has several advantages for use in lab experiments. It is relatively easy to synthesize, and it is relatively stable, making it suitable for use in a variety of experimental conditions. Additionally, it has the ability to form covalent bonds with proteins and enzymes, which can be used to immobilize proteins and enzymes. However, it is important to note that 3-(difluoromethyl)-N-methyloxetan-3-amine is a relatively small molecule, so it may not be suitable for use in experiments that require larger molecules.

Future Directions

There are a variety of future directions for research involving 3-(difluoromethyl)-N-methyloxetan-3-amine. For example, further research could be conducted to explore the potential of 3-(difluoromethyl)-N-methyloxetan-3-amine for use in drug delivery systems. Additionally, further research could be conducted to explore the potential of 3-(difluoromethyl)-N-methyloxetan-3-amine as a ligand for the immobilization of proteins and enzymes. Additionally, further research could be conducted to explore the potential of 3-(difluoromethyl)-N-methyloxetan-3-amine for use in the synthesis of peptides and peptidomimetics. Finally, further research could be conducted to explore the potential of 3-(difluoromethyl)-N-methyloxetan-3-amine for use in the synthesis of pharmaceuticals.

Synthesis Methods

3-(difluoromethyl)-N-methyloxetan-3-amine can be synthesized through a two-step process. The first step involves the reaction of 3-bromo-N-methyloxetan-3-amine with N-fluorobenzamide in the presence of a base to form a N-fluorobenzyl derivative. The second step involves the reaction of the N-fluorobenzyl derivative with difluoromethane in the presence of a base to form 3-(difluoromethyl)-N-methyloxetan-3-amine.

Scientific Research Applications

3-(difluoromethyl)-N-methyloxetan-3-amine has been used in a variety of scientific research applications, including protein engineering, enzyme immobilization, and drug delivery. It has been used as a ligand for the immobilization of enzymes, as a catalyst for the synthesis of pharmaceuticals, and as a drug delivery agent. Additionally, it has been used in the synthesis of peptides and peptidomimetics.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(difluoromethyl)-N-methyloxetan-3-amine involves the reaction of difluoromethyl ketone with N-methyloxetan-3-amine in the presence of a reducing agent.", "Starting Materials": [ "Difluoromethyl ketone", "N-methyloxetan-3-amine", "Reducing agent" ], "Reaction": [ "Step 1: Difluoromethyl ketone is reacted with the reducing agent to form difluoromethyl alcohol.", "Step 2: N-methyloxetan-3-amine is added to the reaction mixture and heated to form 3-(difluoromethyl)-N-methyloxetan-3-ol.", "Step 3: The product from step 2 is then treated with a dehydrating agent to form 3-(difluoromethyl)-N-methyloxetan-3-amine." ] }

CAS RN

2104847-31-4

Molecular Formula

C5H9F2NO

Molecular Weight

137.1

Purity

95

Origin of Product

United States

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